molecular formula C6H9N3O2 B164198 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 1260243-04-6

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B164198
CAS No.: 1260243-04-6
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrazole, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Amination: The resulting pyrazole is then aminated to introduce the amino group at the 5-position.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 5-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Condensation Reagents: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted pyrazoles, Schiff bases, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential lead compound for drug development due to its versatile reactivity and biological activity.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 5-amino-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-amino-4-fluoro-1H-pyrazole-5-carboxylate
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

These compounds share a similar pyrazole core structure but differ in their substituents, which can significantly influence their reactivity and biological activity

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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